molecular formula C22H15BrClF3N4O3 B12364880 HIV-1 inhibitor-66

HIV-1 inhibitor-66

Katalognummer: B12364880
Molekulargewicht: 555.7 g/mol
InChI-Schlüssel: QNIACYCIPWZTEK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

HIV-1 inhibitor-66 is a novel compound designed to inhibit the activity of the human immunodeficiency virus type 1 (HIV-1). This compound is part of a broader class of HIV-1 inhibitors that target various stages of the viral life cycle, aiming to prevent the replication and spread of the virus within the host organism. The development of this compound is driven by the need for more effective treatments against HIV-1, especially in the face of emerging drug-resistant strains.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of HIV-1 inhibitor-66 involves multiple steps, typically starting with the preparation of key intermediates. One common synthetic route includes the use of pyridine-containing compounds, which are known for their inhibitory activity against HIV-1 integrase . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound requires scaling up the laboratory synthesis to a larger scale. This involves optimizing the reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

HIV-1 inhibitor-66 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid, sulfuric acid), and bases (e.g., sodium hydroxide, potassium carbonate). The reaction conditions vary depending on the specific transformation but generally involve controlled temperatures and pressures to achieve the desired outcomes.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds. Substitution reactions can result in the formation of various functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

HIV-1 inhibitor-66 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the mechanisms of HIV-1 inhibition and to develop new synthetic methodologies.

    Biology: Employed in cellular and molecular biology studies to investigate the interactions between HIV-1 and host cells.

    Medicine: Explored as a potential therapeutic agent for the treatment of HIV-1 infection, particularly in cases where existing treatments are ineffective.

    Industry: Utilized in the development of diagnostic tools and assays for detecting HIV-1 and monitoring the efficacy of antiviral treatments.

Wirkmechanismus

HIV-1 inhibitor-66 exerts its effects by targeting specific molecular pathways involved in the replication of HIV-1. The compound binds to the active site of HIV-1 integrase, an enzyme crucial for the integration of viral DNA into the host genome . By inhibiting this enzyme, this compound prevents the integration process, thereby blocking the replication and spread of the virus. The molecular targets include key amino acid residues within the integrase active site, which are essential for its catalytic activity.

Vergleich Mit ähnlichen Verbindungen

HIV-1 inhibitor-66 can be compared with other similar compounds, such as:

Uniqueness

This compound stands out due to its unique chemical structure, which allows for stronger binding affinity and improved efficacy against drug-resistant strains of HIV-1. Additionally, its favorable pharmacokinetic profile and lower toxicity make it a promising candidate for further development and clinical trials.

Eigenschaften

Molekularformel

C22H15BrClF3N4O3

Molekulargewicht

555.7 g/mol

IUPAC-Name

3-[3-(4-bromophenyl)-5-chlorophenoxy]-1-[(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)methyl]-4-(trifluoromethyl)pyridin-2-one

InChI

InChI=1S/C22H15BrClF3N4O3/c1-30-18(28-29-21(30)33)11-31-7-6-17(22(25,26)27)19(20(31)32)34-16-9-13(8-15(24)10-16)12-2-4-14(23)5-3-12/h2-10H,11H2,1H3,(H,29,33)

InChI-Schlüssel

QNIACYCIPWZTEK-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=NNC1=O)CN2C=CC(=C(C2=O)OC3=CC(=CC(=C3)C4=CC=C(C=C4)Br)Cl)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.